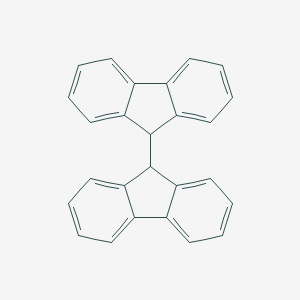

9,9'-ビフルオレン

説明

9,9’-Bifluorene: is an organic compound with the molecular formula C₂₆H₁₈ . It consists of two fluorene units connected at the 9-position, forming a biphenyl structure. This compound is known for its unique photophysical properties and is used in various scientific and industrial applications.

科学的研究の応用

9,9’-Bifluorene has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of organic light-emitting devices (OLEDs) and other electronic materials.

作用機序

Target of Action

It is known that this compound is used in the synthesis of materials for organic light-emitting devices (oleds) , suggesting that its targets may be related to light emission processes.

Mode of Action

Given its use in OLEDs , it can be inferred that the compound might interact with other materials to facilitate light emission.

Biochemical Pathways

The biochemical pathways affected by 9,9’-Bifluorene are currently unknown . Its role in OLEDs suggests that it might influence pathways related to light emission, but this needs to be confirmed by further studies.

Result of Action

In the context of OLEDs, it is likely that the compound contributes to the devices’ light-emitting properties .

Action Environment

In OLEDs, factors such as temperature, humidity, and light exposure might potentially affect the performance of the compound .

準備方法

Synthetic Routes and Reaction Conditions: 9,9’-Bifluorene can be synthesized through several methods, including:

Redox-Coupling Method: This involves the coupling of fluorene units using a redox reaction.

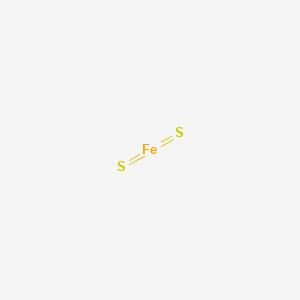

Oxidative Polymerization: This method involves the polymerization of fluorene units using an oxidizing agent such as ferric chloride.

Industrial Production Methods: Industrial production of 9,9’-Bifluorene typically involves large-scale oxidative polymerization processes, where the reaction conditions are optimized for high yield and purity.

化学反応の分析

Types of Reactions: 9,9’-Bifluorene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 9,9’-bifluorene-9,9’-diol.

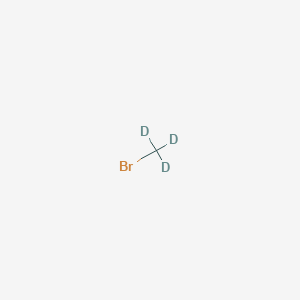

Reduction: Reduction reactions can convert it back to its parent fluorene units.

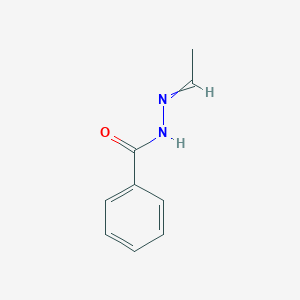

Substitution: It can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the fluorene rings.

Common Reagents and Conditions:

Oxidizing Agents: Ferric chloride, zinc chloride.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation: 9,9’-Bifluorene-9,9’-diol.

Reduction: Fluorene units.

Substitution: Various substituted bifluorene derivatives.

類似化合物との比較

Fluorene: The parent compound of 9,9’-Bifluorene, consisting of a single fluorene unit.

9,9’-Spirobifluorene: A similar compound with a spiro linkage between two fluorene units.

9,9’-Bifluorenyl: Another derivative with a different substitution pattern.

Uniqueness: 9,9’-Bifluorene is unique due to its biphenyl structure, which imparts distinct photophysical properties and reactivity compared to its parent compound and other derivatives. Its ability to undergo various chemical reactions and its applications in advanced materials make it a valuable compound in scientific research and industry .

特性

IUPAC Name |

9-(9H-fluoren-9-yl)-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAIDADUIMVTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165188 | |

| Record name | 9,9'-Bi-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1530-12-7 | |

| Record name | 9,9'-Bi-9H-fluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,9'-Bifluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,9'-Bi-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular formula and weight of 9,9'-bifluorene?

A1: 9,9'-Bifluorene has the molecular formula C26H18 and a molecular weight of 330.42 g/mol.

Q2: Are there any spectroscopic data available for 9,9'-bifluorene?

A2: Yes, researchers have extensively studied the spectroscopic properties of 9,9'-bifluorene. For instance, studies using femtosecond fluorescence upconversion techniques have provided insights into its intramolecular electronic excitation energy transfer dynamics. []

Q3: How does the structure of 9,9'-bifluorene relate to its thermal stability?

A3: The rigid, spiro-linked structure of 9,9'-bifluorene contributes to its high thermal stability. This has made it a desirable building block for materials used in OLEDs. [, , , , , ]

Q4: Have any studies explored the stability of 9,9'-bifluorene derivatives under various conditions?

A4: Yes, research indicates that the temperature stability of OLEDs utilizing 9,9'-bifluorene derivatives as emitting materials is significantly improved compared to devices using non-spiro components. [] Furthermore, studies have investigated the photoluminescence degradation of blue OLED emitters based on 9,9'-bifluorene, particularly 2,2′,7,7′-tetrakis(2,2-diphenylvinyl)spiro-9,9′-bifluorene (Spiro-DPVBi), under various conditions, including exposure to electron and hole currents. []

Q5: What role does 9,9'-bifluorene play in organic light-emitting diodes (OLEDs)?

A5: Derivatives of 9,9'-bifluorene are frequently employed as blue emitters and host materials in OLEDs due to their efficient light-emitting properties and high carrier mobility. [, , , , , ]

Q6: How do fluorinated 9,9'-spirobifluorene derivatives impact OLED performance?

A6: Research suggests that fluorinated 9,9′-spirobifluorene derivatives can be used as host materials for blue OLEDs, leading to devices with low turn-on voltages and high efficiencies. []

Q7: Can 9,9'-bifluorene derivatives contribute to white light emission in OLEDs?

A7: Yes, white light-emitting devices have been successfully fabricated by combining the blue emission of 9,9'-bifluorene derivatives with green and red emissions from other organic materials, including phosphorescent complexes and quantum dots. [, ]

Q8: Does 9,9'-bifluorene have any known catalytic applications?

A8: While 9,9'-bifluorene itself is not commonly used as a catalyst, researchers have explored its use as a structural component in porous aromatic frameworks (PAFs). These PAFs, synthesized via Sonogashira cross-coupling reactions, have shown promise as platforms for entrapping palladium nanoparticles, resulting in heterogeneous catalysts for Suzuki-Miyaura cross-coupling reactions. []

Q9: What are the photochemical properties of 9,9'-bifluorene and its derivatives?

A9: 9,9'-Bifluorene and its derivatives exhibit interesting photochemical behavior. For instance, 9,9′-bifluorene-9,9′-diol undergoes a photochemical pinacol rearrangement upon irradiation, yielding spiro[9H-fluorene-9,9'(10'-H)-phenanthren]-10'-one. [] Studies have also investigated the real-time intramolecular electronic excitation transfer dynamics of 9,9'-bifluorene in solution using femtosecond laser techniques. [, ]

Q10: How do solvent effects influence the photochemistry of 9,9'-bifluorene?

A10: The rate of intramolecular electronic excitation energy transfer in 9,9’-bifluorene is influenced by solvent properties. For example, studies have demonstrated that the energy transfer between fluorene moieties is faster in hexane compared to CCl4. [, ]

Q11: Have computational methods been used to study 9,9'-bifluorene and its derivatives?

A11: Yes, Density Functional Theory (DFT) calculations have been utilized to understand the electronic structures, geometries, and properties of fluorinated 9,9′-spirobifluorene derivatives for OLED applications. [] Computational chemistry has also been instrumental in investigating the intramolecular electronic excitation transfer dynamics of 9,9'-bifluorene. [, , ]

Q12: How do structural modifications of 9,9'-bifluorene impact its properties?

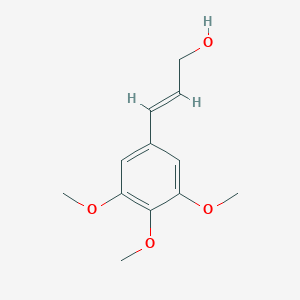

A12: Modifying the 9,9'-bifluorene scaffold by introducing various substituents, particularly at the 2,2′,7,7′-positions, allows for fine-tuning of its electronic and optical properties. For example, introducing electron-withdrawing groups such as fluorine or trifluoromethyl groups can influence energy levels, thermal stability, and carrier mobility in OLED applications. [, ] Moreover, introducing spiro-9,9'-bifluorene (SBF) units at different substitution sites in multiple resonance thermally activated delayed fluorescence (MR-TADF) molecules can impact device efficiency and emission bandwidth in OLEDs. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73391.png)

![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one](/img/structure/B73395.png)